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Compound of Interest

2-(Bromomethyl)-1-chloro-4-
Compound Name:
nitrobenzene

cat. No.: B1272087

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a key intermediate in organic
synthesis. This document consolidates available data on its characteristics, outlines a plausible
synthetic route with a detailed experimental protocol, and discusses its reactivity.

Core Chemical Properties and Identifiers

2-(Bromomethyl)-1-chloro-4-nitrobenzene, identified by the CAS number 52427-01-7, is a
trifunctional aromatic compound.[1][2][3] Its structure incorporates a reactive benzylic bromide,
a chloro group, and a nitro group on a benzene ring, making it a versatile building block in the
synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is presented in Table 1. While
experimental data for this specific isomer is limited, computed properties provide valuable
estimates.

Table 1: Chemical and Physical Properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene
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Property Value Source

2-(bromomethyl)-1-chloro-4-
IUPAC Name _ [1]
nitrobenzene

Synonyms 2-Chloro-5-nitrobenzyl bromide  [1]
CAS Number 52427-01-7 [1]12113]
Molecular Formula C7HsBrCINO2 [11[3]
Molecular Weight 250.48 g/mol [1][3]
Appearance Expected to be a solid
Melting Point No data available
Boiling Point No data available
Solubility Expec.ted to be soluble in

organic solvents
Density (computed) 1.755 g/cm3 [4]
Flash Point (computed) 137.9°C [4]
Refractive Index (computed) 1.623 [4]
XLogP3 (computed) 2.9 [1]

Synthesis and Experimental Protocols

The primary route for the synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene involves the
radical-mediated benzylic bromination of its precursor, 2-chloro-5-nitrotoluene. This reaction
selectively targets the methyl group due to the stability of the resulting benzylic radical.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1-
chloro-4-nitrobenzene

This protocol is based on established methods for the benzylic bromination of deactivated
toluenes using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
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Materials and Reagents:

e 2-Chloro-5-nitrotoluene

e N-Bromosuccinimide (NBS)

e 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)
o Carbon tetrachloride (CClas) or a safer alternative solvent like acetonitrile or chlorobenzene
e Sodium bicarbonate solution (saturated)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate or magnesium sulfate

e Hexane

o Ethyl acetate

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-chloro-5-nitrotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon
tetrachloride).

o Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a
catalytic amount of a radical initiator such as AIBN or BPO.

e Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and
accelerated by irradiation with a UV lamp or a standard incandescent light bulb.

e Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

o Work-up:

o Cool the reaction mixture to room temperature.
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[e]

Filter the mixture to remove the succinimide byproduct.

o

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining
bromine or acidic byproducts.

o

Wash the organic layer with brine.

[¢]

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

 Purification:
o Filter off the drying agent.
o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 2-
(Bromomethyl)-1-chloro-4-nitrobenzene.

Reactivity and Chemical Transformations

The chemical behavior of 2-(Bromomethyl)-1-chloro-4-nitrobenzene is dictated by the
interplay of its three functional groups.

e Benzylic Bromide: The C-Br bond at the benzylic position is the most reactive site. It readily
undergoes nucleophilic substitution (Sn2) reactions with a wide range of nucleophiles,
including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility
in constructing more complex molecular frameworks.

» Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards
electrophilic substitution. However, it can be readily reduced to an amino group (-NHz), which
is a versatile functional handle for further transformations such as diazotization and
acylation.

o Aryl Chloride: The chlorine atom attached to the aromatic ring is generally unreactive
towards nucleophilic aromatic substitution. However, its reactivity can be enhanced under
specific conditions, particularly in the presence of the strongly electron-withdrawing nitro

group.
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A logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis Workflow for 2-(Bromomethyl)-1-chloro-4-nitrobenzene

N-Bromosuccinimide (NBS)
Radical Initiator (e.g., AIBN)
Solvent (e.g., CCl4)

Start with
2-chloro-5-nitrotoluene

Benzylic Bromination

Work-up
(Filtration, Washing)

Purification
(Recrystallization or Chromatography)

Final Product:
2-(Bromomethyl)-1-chloro-4-nitrobenzene

Click to download full resolution via product page

Caption: A diagram illustrating the synthetic pathway to 2-(Bromomethyl)-1-chloro-4-
nitrobenzene.

Safety and Handling

2-(Bromomethyl)-1-chloro-4-nitrobenzene is classified as a hazardous substance. It is
harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause severe
skin burns and eye damage and may cause respiratory irritation.[1] Therefore, appropriate
personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be
worn when handling this compound. All manipulations should be carried out in a well-ventilated
fume hood.
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Spectroscopic Data

At present, publicly available experimental spectroscopic data (*H NMR, 13C NMR, IR) for 2-
(Bromomethyl)-1-chloro-4-nitrobenzene is limited. Researchers synthesizing this compound
would need to perform their own analyses to confirm its structure and purity.

Conclusion

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a valuable chemical intermediate with a rich
potential for synthetic transformations. Its trifunctional nature allows for a range of selective
reactions, making it a key building block in the development of new pharmaceutical agents and
other complex organic molecules. Due to the limited availability of experimental data, further
research into its physical properties and reactivity is warranted. All handling of this compound
should be performed with strict adherence to safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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